2,3-Dibromo-4-fluorobenzotrifluoride

Description

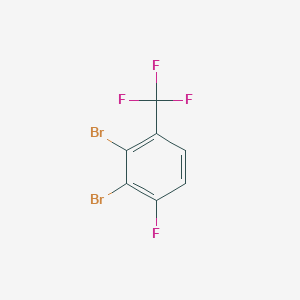

2,3-Dibromo-4-fluorobenzotrifluoride (C₆HBr₂F(CF₃)) is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms (positions 2 and 3), a fluorine atom (position 4), and a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, influencing the compound’s reactivity, stability, and applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

2,3-dibromo-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKVYSTYRLLSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 4-fluorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-fluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form 2,3-dibromo-4-fluorobenzene.

Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of 2,3-diamino-4-fluorobenzotrifluoride or 2,3-dithiobromo-4-fluorobenzotrifluoride.

Reduction: Formation of 2,3-dibromo-4-fluorobenzene.

Oxidation: Formation of 2,3-dibromo-4-fluorobenzoic acid.

Scientific Research Applications

2,3-Dibromo-4-fluorobenzotrifluoride is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzotrifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences between 2,3-Dibromo-4-fluorobenzotrifluoride and analogous compounds are outlined below:

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula.

Key Findings:

Structural Differences: Substituent Positions: The target compound’s bromine and fluorine substituents at positions 2, 3, and 4 contrast with 1,4-Dibromo-2,3-difluorobenzene’s halogen placement. This alters electronic effects (e.g., directing properties in electrophilic substitution) and steric interactions.

Safety and Reactivity :

- 1,4-Dibromo-2,3-difluorobenzene requires stringent safety protocols due to its acute toxicity (e.g., immediate eye/skin flushing upon exposure) . In contrast, the trifluoromethyl group in the target compound may reduce volatility but increase lipophilicity, posing distinct handling challenges.

- The dihydrofuran derivative in exhibits structural rigidity from phenyl groups, likely reducing reactivity compared to the planar aromatic target compound.

Applications :

- Halogenated aromatics like 1,4-Dibromo-2,3-difluorobenzene are intermediates in polymer synthesis, whereas trifluoromethylated compounds (e.g., the target) are prioritized in medicinal chemistry for metabolic stability.

Biological Activity

2,3-Dibromo-4-fluorobenzotrifluoride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

- Formula: C7H2Br2F4

- Molecular Weight: 303.89 g/mol

The compound features a benzene ring substituted with two bromine atoms and one fluorine atom, alongside trifluoromethyl groups. These substitutions influence its reactivity and interactions with biological systems.

This compound acts primarily as an electrophile , engaging in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This ability allows it to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects.

Interaction with Biological Targets:

- Nucleophilic Substitution: The compound can react with thiols, amines, and carboxylic acids, leading to the formation of stable adducts.

- Enzyme Modulation: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.

- Cytotoxic Effects: In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines.

- Anti-inflammatory Activity: It has been investigated for its potential to modulate inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine production |

Table 2: Mechanistic Insights

| Mechanism | Description | Implications |

|---|---|---|

| Nucleophilic Substitution | Reacts with thiols and amines | Alters enzyme activity |

| Enzyme Inhibition | Targets specific metabolic enzymes | Potential therapeutic use |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent. -

Cytotoxicity in Cancer Cells:

Research involving human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon exposure to concentrations greater than 25 µM. -

Inflammation Modulation:

In an experimental model of inflammation, administration of this compound led to a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), highlighting its potential role in anti-inflammatory therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.